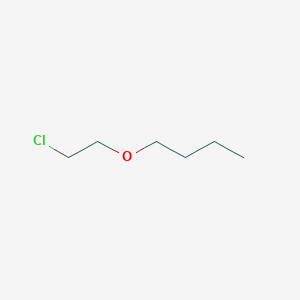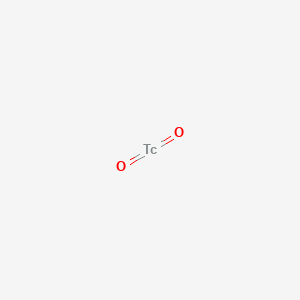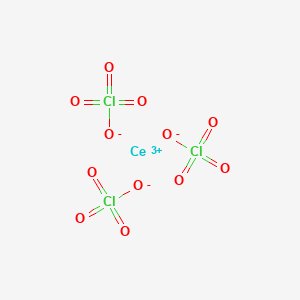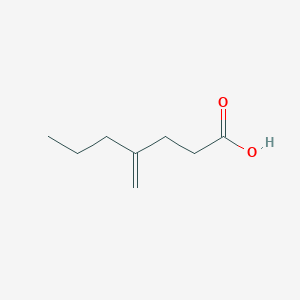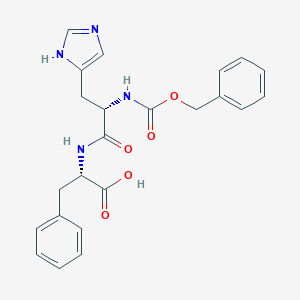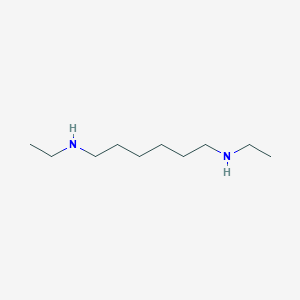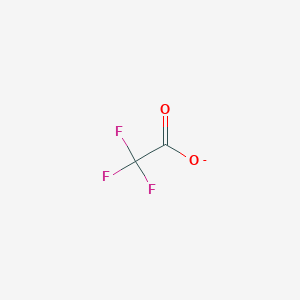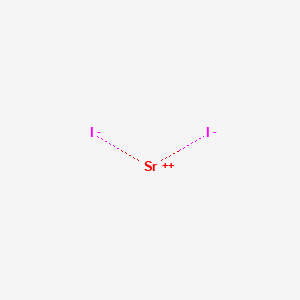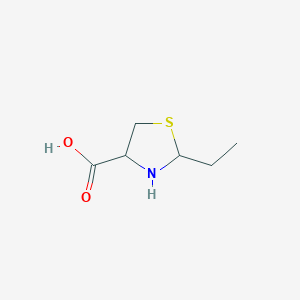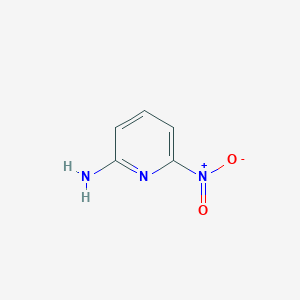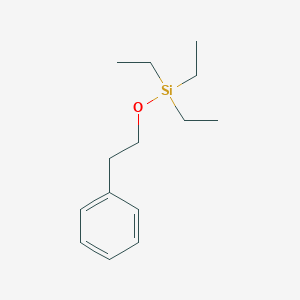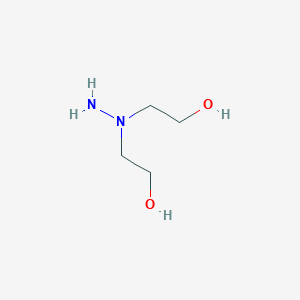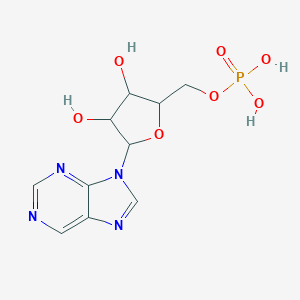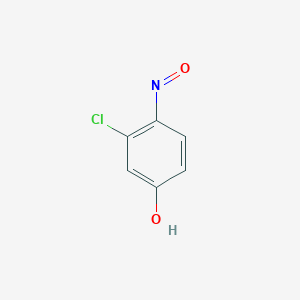
Praseodymium(3+);triiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Praseodymium diiodide (PrI2) can be synthesized from praseodymium triiodide (PrI3) through the reduction with praseodymium metal at elevated temperatures. This process yields two modifications of PrI2, displaying different structural properties based on the cooling rates applied during synthesis (Gerlitzki, Meyer, Mudring, & Corbett, 2004).
Molecular Structure Analysis
The molecular structure of PrI3 has been closely studied, revealing that praseodymium is coordinated by nine water molecules in a tricapped trigonal prism structure, showcasing the complex's hydrate nature (Timofte, Babai, Meyer, & Mudring, 2005). This hydration significantly influences its physical and chemical properties.
Chemical Reactions and Properties
Praseodymium triiodide engages in various chemical reactions, highlighting its role in forming complex structures when reacted with other compounds. For instance, reactions involving LnI3·nH2O, I2, and urea produce rare-earth polyiodides, indicating PrI3's versatility in forming complexes with organic molecules (Savinkina, Golubev, & Grigoriev, 2015).
Physical Properties Analysis
The physical properties of PrI3, such as its vaporization characteristics, have been thoroughly investigated. Studies using high-temperature mass spectrometry have determined the partial pressures of neutral vapor components and calculated the enthalpies of sublimation, showcasing PrI3's stability and reactivity at elevated temperatures (Motalov, Kudin, & Markus, 2009).
Wissenschaftliche Forschungsanwendungen
-
Molecular Structure Analysis
- Field: Physical Chemistry
- Application: Investigation of the anion’s valence- and core-level electronic structure, ionization dynamics, associated electron-correlation effects, and nuclear geometric structure .
- Method: Liquid-microjet-based X-ray photoelectron spectroscopy was applied to aqueous triiodide solutions .
- Results: The experimental spectra were interpreted with the aid of simulated photoelectron spectra, built upon multi-reference ab initio electronic structure calculations associated with different I 3−(aq.) molecular geometries .
-
Optoelectronic Materials
- Field: Materials Science
- Application: Reactions of two aromatic diamines with iodine in hydroiodic acid produced phenylenediammonium (PDA) and N,N-dimethyl-phenylenediammonium (DMPDA) triiodides .
- Method: If the source of bismuth was added, they were converted into previously reported PDA (BiI 4) 2 ⋅I 2 and new (DMPDA) 2 (BiI 6 ) (I 3 )⋅2H 2 O .
- Results: All four compounds presented organic–inorganic hybrids, whose supramolecular structures were based on a variety of intermolecular forces .
-
Solid-State Batteries
-
Preparation of Other Compounds
- Field: Inorganic Chemistry
- Application: Praseodymium(III) iodide can react with other compounds to form new ones. For example, it forms compounds with hydrazine, like I3Pr·3N2H4·4H2O which has pale yellow crystals . It also forms compounds with urea, like I3Pr·5CO(NH2)2 which has pale green crystals .
- Method: The specific methods of these reactions are not specified in the source .
- Results: The resulting compounds have different properties and can be used for various purposes .
-
Formation of Nonahydrate
- Field: Inorganic Chemistry
- Application: Praseodymium(III) iodide forms a nonahydrate, PrI3·9H2O . This compound can be used in various chemical reactions .
- Method: It can be obtained by dissolving praseodymium(III) oxide in concentrated aqueous hydroiodic acid .
- Results: The resulting nonahydrate adopts the same structure as other light rare earth iodides .
-
Colorant in Glasses and Enamels
- Field: Materials Science
- Application: Praseodymium oxide, which can be obtained from Praseodymium(III) iodide, is used to color glasses and enamels yellow-green .
- Method: The specific method of this application is not specified in the source .
- Results: The resulting colored glasses and enamels can be used in various decorative and functional applications .
-
Formation of Compounds with Thiourea
-
Formation of Praseodymium Diiodide
- Field: Inorganic Chemistry
- Application: Praseodymium(III) iodide reacts with praseodymium metal at elevated temperatures to form praseodymium diiodide .
- Method: The specific method of this reaction is not specified in the source .
- Results: The resulting praseodymium diiodide can be used for various purposes .
-
High-End Electric and Semiconductor Products
- Field: Electronics
- Application: Praseodymium(III) nitride, which can be obtained from Praseodymium(III) iodide, is used in high-end electric and semiconductor products .
- Method: The specific method of this application is not specified in the source .
- Results: The resulting products can be used in various electronic and semiconductor applications .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Praseodymium(3+);triiodide are not mentioned in the sources, research into the molecular structure of aqueous triiodide solutions is ongoing . This includes investigations into the anion’s valence- and core-level electronic structure, ionization dynamics, associated electron-correlation effects, and nuclear geometric structure .
Eigenschaften
IUPAC Name |
praseodymium(3+);triiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HI.Pr/h3*1H;/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEVRIVGNKNWML-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-].[I-].[I-].[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I3Pr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6211 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium(3+);triiodide | |
CAS RN |
13813-23-5 |
Source


|
| Record name | Praseodymium iodide (PrI3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

